molecular formula C10H12BrClO B1447783 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene CAS No. 1702515-74-9

4-Bromo-2-(3-chloropropoxy)-1-methylbenzene

Cat. No. B1447783
M. Wt: 263.56 g/mol
InChI Key: JWCXAPUGIMXRHS-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-chloropropoxy)-1-methylbenzene is a chemical compound with the molecular formula C9H9BrCl2O . It has an average mass of 283.977 Da and a mono-isotopic mass of 281.921387 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 1 oxygen atom . The exact arrangement of these atoms and their bonds form the unique structure of this compound.

Scientific Research Applications

1. Bromination and Functionalization

The study of bromination processes and the subsequent functionalization of compounds is a significant area of research. The work by Aitken et al. (2016) in "Tetrahedron Letters" discusses the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products, including the synthesis of new sulfur-containing quinone derivatives. This kind of research is vital in understanding the chemical behavior and potential applications of brominated compounds like 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene (Aitken et al., 2016).

2. Thermochemistry of Halogen-Substituted Methylbenzenes

Investigations into the thermochemical properties of halogen-substituted methylbenzenes have been conducted by Verevkin et al. (2015) in the "Journal of Chemical & Engineering Data". This research involves studying vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, providing insights into the physical properties of such compounds (Verevkin et al., 2015).

3. Oxidation Processes

The study of liquid-phase oxidation of methylbenzenes, as discussed by Okada and Kamiya (1981) in the "Bulletin of the Chemical Society of Japan", investigates the oxidation of methylbenzenes catalyzed by cobalt(II) and copper(II) acetates. This research is crucial for understanding the chemical reactions and potential industrial applications of 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene in oxidation processes (Okada & Kamiya, 1981).

4. Nonlinear Optical Materials

Research on chalcone derivatives and their applications in nonlinear optics has been conducted by Parol et al. (2020) in "Materials Research Express". This study focuses on the growth of single crystals of chalcone derivatives, including bromo and methyl-substituted compounds, and their applications in nonlinear optical materials (Parol et al., 2020).

5. Thermo Physical Properties of Binary Liquid Mixtures

The study of the thermo physical properties of binary liquid mixtures, including bromobenzene, by Ramesh et al. (2015) in the "World Academy of Science, Engineering and Technology, International Journal of Chemical and Molecular Engineering", explores the interactions and mixing behavior in such mixtures. This research provides valuable insights into the behavior of bromo-substituted compounds like 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene in various solvents (Ramesh et al., 2015).

properties

IUPAC Name

4-bromo-2-(3-chloropropoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-8-3-4-9(11)7-10(8)13-6-2-5-12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCXAPUGIMXRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(3-chloropropoxy)-1-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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